molecular formula C1613CH16D3N3O4S B602691 Omeprazole-13C,D3 Sulfone CAS No. 1261393-28-5

Omeprazole-13C,D3 Sulfone

Cat. No.: B602691
CAS No.: 1261393-28-5
M. Wt: 365.43
Attention: For research use only. Not for human or veterinary use.
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Description

Omeprazole-13C,D3 Sulfone is a labeled metabolite of Omeprazole, a widely used proton pump inhibitor. This compound is specifically designed for research purposes, incorporating stable isotopes of carbon and deuterium. The labeling allows for precise tracking and analysis in various scientific studies, particularly in pharmacokinetics and metabolic research .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Omeprazole-13C,D3 Sulfone involves the incorporation of stable isotopes into the Omeprazole molecule. The process typically starts with the synthesis of Omeprazole, followed by the introduction of carbon-13 and deuterium atoms. The sulfone group is then added through oxidation reactions. Common reagents used in these steps include deuterated solvents and carbon-13 labeled precursors .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced chromatographic techniques for purification. The use of automated synthesis and high-throughput screening methods ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Omeprazole-13C,D3 Sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Omeprazole-13C,D3 Sulfone is extensively used in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Omeprazole-13C,D3 Sulfone is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This feature distinguishes it from other similar compounds, making it a valuable tool in pharmacokinetic and metabolic research .

Properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEQEYRTSRFZEO-LBDFIVMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.